6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine
Overview
Description
6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The presence of a chlorine atom at the 6th position and a methyl group at the 4th position further defines its chemical identity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours. The resulting mixture is then cooled, diluted with ethyl acetate, and washed with water and brine to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used to study enzyme inhibition and protein-ligand interactions.
Materials Science: It can be incorporated into polymers and other materials to modify their properties.
Pharmaceutical Intermediates: Used in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolopyridine core.
Uniqueness
6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group allows for targeted modifications and interactions with biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
6-Chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo ring fused to a pyridine structure, with a chlorine atom at the 6-position and a methyl group at the 4-position. This unique arrangement contributes to its distinct chemical properties and biological activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that this compound effectively reduced the viability of cancer cells in vitro by modulating key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases. Its mechanism involves blocking specific pathways responsible for inflammation, making it a candidate for further development in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It interacts with various receptors that play crucial roles in cellular signaling pathways.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
Research on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of the compound in animal models of arthritis. The results showed that treatment with this compound led to a marked reduction in joint swelling and inflammatory markers compared to control groups. This suggests potential for clinical application in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, receptor modulation |
5-Iodo-2-methyl-1H-pyrazolo[3,4-b]pyridine | Antimicrobial | Cell wall synthesis inhibition |
7-Bromo-1H-pyrazolo[3,4-b]pyridine | Antiviral | Viral replication inhibition |
Properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-5-3-9-11-6(5)2-7(8)10-4/h2-3H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAOFKWFYFRMBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=CC(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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